molecular formula C8H14N2 B12008941 2-Pentyl-1H-imidazole CAS No. 33214-19-6

2-Pentyl-1H-imidazole

Cat. No.: B12008941
CAS No.: 33214-19-6
M. Wt: 138.21 g/mol
InChI Key: CHZUJMWAUOTJFG-UHFFFAOYSA-N
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Description

2-Pentyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the second carbon of the imidazole ring. Imidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines react in the presence of a catalyst such as erbium triflate . This method is efficient and yields highly substituted imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Pentyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Pentyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Pentyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The pentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.

Properties

CAS No.

33214-19-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-pentyl-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CHZUJMWAUOTJFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=CN1

Origin of Product

United States

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